molecular formula C18H16BrN3O4S B2594141 (2E)-2-(4-bromobenzenesulfonyl)-3-[4-(furan-2-carbonyl)piperazin-1-yl]prop-2-enenitrile CAS No. 1025214-96-3

(2E)-2-(4-bromobenzenesulfonyl)-3-[4-(furan-2-carbonyl)piperazin-1-yl]prop-2-enenitrile

Cat. No.: B2594141
CAS No.: 1025214-96-3
M. Wt: 450.31
InChI Key: FNEVRVHRKQHUTO-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-(4-bromobenzenesulfonyl)-3-[4-(furan-2-carbonyl)piperazin-1-yl]prop-2-enenitrile is a complex organic compound that features a combination of aromatic, sulfonyl, and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-bromobenzenesulfonyl)-3-[4-(furan-2-carbonyl)piperazin-1-yl]prop-2-enenitrile typically involves multi-step organic reactions. One possible synthetic route could start with the bromination of benzenesulfonyl chloride to obtain 4-bromobenzenesulfonyl chloride. This intermediate can then be reacted with a suitable nitrile compound under basic conditions to form the desired product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile and may require catalysts or reagents like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-bromobenzenesulfonyl)-3-[4-(furan-2-carbonyl)piperazin-1-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the nitrile group may produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(4-bromobenzenesulfonyl)-3-[4-(furan-2-carbonyl)piperazin-1-yl]prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore in drug discovery. The presence of the piperazine ring suggests possible interactions with biological targets such as receptors or enzymes.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, the sulfonyl group is known to enhance the bioavailability and stability of drug molecules, making it a promising candidate for drug development.

Industry

In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-(4-bromobenzenesulfonyl)-3-[4-(furan-2-carbonyl)piperazin-1-yl]prop-2-enenitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and nitrile groups could play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(4-chlorobenzenesulfonyl)-3-[4-(furan-2-carbonyl)piperazin-1-yl]prop-2-enenitrile: Similar structure with a chlorine atom instead of bromine.

    (2E)-2-(4-methylbenzenesulfonyl)-3-[4-(furan-2-carbonyl)piperazin-1-yl]prop-2-enenitrile: Similar structure with a methyl group instead of bromine.

Uniqueness

The uniqueness of (2E)-2-(4-bromobenzenesulfonyl)-3-[4-(furan-2-carbonyl)piperazin-1-yl]prop-2-enenitrile lies in the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is a larger and more electronegative atom compared to chlorine or methyl groups, potentially leading to different chemical and biological properties.

Properties

IUPAC Name

(E)-2-(4-bromophenyl)sulfonyl-3-[4-(furan-2-carbonyl)piperazin-1-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O4S/c19-14-3-5-15(6-4-14)27(24,25)16(12-20)13-21-7-9-22(10-8-21)18(23)17-2-1-11-26-17/h1-6,11,13H,7-10H2/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEVRVHRKQHUTO-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Br)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Br)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.